Cas no 2172014-68-3 (1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide)

1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide
- EN300-1596491
- 2172014-68-3
-
- インチ: 1S/C11H20N4OS/c1-3-6-9-10(11(12)17)13-14-15(9)7-4-5-8-16-2/h3-8H2,1-2H3,(H2,12,17)
- InChIKey: FIKMGAPGLPZFKH-UHFFFAOYSA-N
- ほほえんだ: S=C(C1=C(CCC)N(CCCCOC)N=N1)N
計算された属性
- せいみつぶんしりょう: 256.13578245g/mol
- どういたいしつりょう: 256.13578245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 98Ų
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596491-0.5g |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 0.5g |
$1714.0 | 2023-06-04 | ||
Enamine | EN300-1596491-5.0g |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 5g |
$5179.0 | 2023-06-04 | ||
Enamine | EN300-1596491-10000mg |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 10000mg |
$7681.0 | 2023-09-23 | ||
Enamine | EN300-1596491-0.05g |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 0.05g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1596491-100mg |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 100mg |
$1572.0 | 2023-09-23 | ||
Enamine | EN300-1596491-500mg |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 500mg |
$1714.0 | 2023-09-23 | ||
Enamine | EN300-1596491-50mg |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 50mg |
$1500.0 | 2023-09-23 | ||
Enamine | EN300-1596491-2500mg |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 2500mg |
$3501.0 | 2023-09-23 | ||
Enamine | EN300-1596491-2.5g |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 2.5g |
$3501.0 | 2023-06-04 | ||
Enamine | EN300-1596491-1000mg |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide |
2172014-68-3 | 1000mg |
$1785.0 | 2023-09-23 |
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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S. Ahmed Chem. Commun., 2009, 6421-6423
1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamideに関する追加情報
Comprehensive Overview of 1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172014-68-3)
The compound 1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172014-68-3) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This triazole-derived compound features a carbothioamide functional group, which is known for its potential biological activity. Researchers are particularly intrigued by its potential applications in targeting enzyme inhibition and modulating cellular pathways, making it a subject of ongoing studies in pharmaceutical development.
One of the key structural features of this compound is the presence of a 1,2,3-triazole core, a heterocyclic ring system that has become a cornerstone in modern drug design due to its stability and versatility. The 4-methoxybutyl and propyl substituents further enhance its lipophilicity, which could improve membrane permeability—a critical factor in drug bioavailability. These attributes make 1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide a promising candidate for further exploration in therapeutic applications.
In recent years, the scientific community has shown growing interest in triazole-based compounds, driven by their broad-spectrum biological activities. Searches for terms like "triazole derivatives in drug discovery" and "carbothioamide applications" have surged, reflecting the demand for innovative small molecules. This compound aligns with current trends in precision medicine, where researchers seek targeted therapies with minimal side effects. Its potential role in addressing antibiotic resistance or metabolic disorders is also a hot topic in academic forums.
From a synthetic chemistry perspective, the preparation of 1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide involves multi-step organic reactions, including click chemistry methodologies. The CAS No. 2172014-68-3 serves as a unique identifier, ensuring accurate referencing in patents and publications. Laboratories focusing on heterocyclic compound synthesis often highlight its structural complexity as a case study for advanced organic synthesis techniques.
The compound's physicochemical properties, such as solubility and stability under physiological conditions, are critical for its potential commercialization. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to characterize its purity and confirm its molecular structure. These details are vital for researchers who frequently search for "analytical methods for triazole compounds" or "structure-activity relationship studies."
Beyond its pharmaceutical potential, 1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide has also piqued interest in materials science. Its molecular architecture could contribute to the development of novel functional materials, such as sensors or catalysts. This interdisciplinary appeal makes it a recurring subject in scientific databases and grant proposals.
In conclusion, CAS No. 2172014-68-3 represents a compelling example of how triazole-carbothioamide hybrids can bridge gaps between chemical innovation and practical applications. As the scientific community continues to explore its full potential, this compound is poised to remain a focal point in both academic and industrial research landscapes.
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